molecular formula C10H21NO B1465102 3-((Dimethylamino)methyl)-5-methylhexan-2-one CAS No. 91342-74-4

3-((Dimethylamino)methyl)-5-methylhexan-2-one

Cat. No. B1465102
CAS RN: 91342-74-4
M. Wt: 171.28 g/mol
InChI Key: QCDJYGZCMGEQNF-UHFFFAOYSA-N
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Description

The compound is an organic compound containing a dimethylamino group and a ketone group. Dimethylamine is an organic compound with the formula (CH3)2NH . It is a secondary amine and is commonly encountered commercially as a solution in water .


Synthesis Analysis

While specific synthesis methods for “3-((Dimethylamino)methyl)-5-methylhexan-2-one” are not available, similar compounds such as N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) have been synthesized through radical copolymerizations .


Chemical Reactions Analysis

The compound might undergo reactions similar to other dimethylamino compounds. For instance, the radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene at 70 °C have been studied .

Scientific Research Applications

Antibacterial Agents

3-((Dimethylamino)methyl)-5-methylhexan-2-one: has been studied for its potential use as an antibacterial agent. Amphiphilic copolymers containing this compound have shown effective inhibition of bacterial growth. For instance, copolymers synthesized using this compound have been tested against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli, showing significant zones of inhibition, which suggests its potential application in developing antibacterial coatings or materials for medical devices and bioreactors .

Antifouling Materials

The amphiphilic nature of copolymers derived from 3-((Dimethylamino)methyl)-5-methylhexan-2-one makes them suitable for antifouling applications. These materials can prevent biofilm adhesion, which is a critical issue in various biomedical applications, including surgical equipment and sensors. The ability to control biofilm formation is crucial for maintaining the sterility and functionality of medical devices .

Drug Delivery Systems

Due to its amphiphilic properties, 3-((Dimethylamino)methyl)-5-methylhexan-2-one can be used to create micelleplexes, which are structures that can encapsulate drugs for targeted delivery. This application is particularly relevant in the field of cancer therapy, where targeted delivery can reduce side effects and improve the efficacy of treatment .

Bioreactor Development

The antibacterial and antifouling properties of materials derived from 3-((Dimethylamino)methyl)-5-methylhexan-2-one make them suitable for use in bioreactors. These properties can help in maintaining a sterile environment, which is essential for the production of pharmaceuticals, chemicals, and food products .

Sensor Technology

Sensors made with materials containing 3-((Dimethylamino)methyl)-5-methylhexan-2-one can benefit from its antifouling and antibacterial characteristics. These sensors could be used in various environments where biofilm formation could interfere with sensor accuracy, such as in water treatment facilities or in medical diagnostics .

Dyeing Polyester Materials

This compound has been employed in the synthesis of disperse dyes for polyester materials. The dyes derived from 3-((Dimethylamino)methyl)-5-methylhexan-2-one can be used without carriers at different dyeing temperatures, which is advantageous for textile manufacturing processes .

properties

IUPAC Name

3-[(dimethylamino)methyl]-5-methylhexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-8(2)6-10(9(3)12)7-11(4)5/h8,10H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDJYGZCMGEQNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CN(C)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50697484
Record name 3-[(Dimethylamino)methyl]-5-methylhexan-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((Dimethylamino)methyl)-5-methylhexan-2-one

CAS RN

91342-74-4
Record name 3-[(Dimethylamino)methyl]-5-methyl-2-hexanone
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Record name 3-((Dimethylamino)methyl)-5-methyl-2-hexanone
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Record name 3-[(Dimethylamino)methyl]-5-methylhexan-2-one
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Record name 2-Hexanone, 3-[(dimethylamino)methyl]-5-methyl
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Record name 3-[(Dimethylamino)methyl]-5-methyl-2-hexanone
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Synthesis routes and methods I

Procedure details

Paraformaldehyde (5.5 g, 183.33 mmol, 1.60 equiv) and dimethylamine hydrochloride (10 g, 122.70 mmol, 1.00 equiv) were added to a solution of 5-methylhexan-2-one (50 g, 437.83 mmol, 3.00 equiv) and methanol (30 mL). The resulting solution was heated at reflux for about 16 hours, and then the pH was adjusted to about 8 with sodium hydroxide (10%). Standard extractive workup with ether (3×100 mL) gave the title product as a yellow oil (12 g, yield=57%).
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5.5 g
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10 g
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50 g
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30 mL
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100 mL
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Yield
57%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Dimethylamine HCl (90 g, 1.1 mol), 5-methyl-2-hexanone (450 mL, 3.3 mol), and paraformaldehyde (50 g, 1.7 mol) were suspended in MeOH (80 mL) and concentrated HCl (200 μL) was added. The reaction mixture was heated to 80° C. for 12 hours. The mixture was allowed to cool to room temperature and 10% NaOH was added until basic. The entire mixture was extracted with Et2O (100 mL, 2×). The organic layer was dried over MgSO4 and concentrated. The crude reaction mixture was columned via flash column chromatography (0.5:9.5 MeOH:CH2Cl2) to give 30 g (175 mmol) of 3-dimethylaminomethyl-5-methyl-hexan-2-one 1a in a 16% yield.
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90 g
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450 mL
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50 g
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200 μL
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80 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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